molecular formula C9H7ClOS2 B8393020 (5'-Chloro-[2,2']bithiophenyl-5-yl)-methanol

(5'-Chloro-[2,2']bithiophenyl-5-yl)-methanol

Cat. No.: B8393020
M. Wt: 230.7 g/mol
InChI Key: DISOUWLSIYQPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5'-Chloro-[2,2']bithiophenyl-5-yl)-methanol is a useful research compound. Its molecular formula is C9H7ClOS2 and its molecular weight is 230.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7ClOS2

Molecular Weight

230.7 g/mol

IUPAC Name

[5-(5-chlorothiophen-2-yl)thiophen-2-yl]methanol

InChI

InChI=1S/C9H7ClOS2/c10-9-4-3-8(13-9)7-2-1-6(5-11)12-7/h1-4,11H,5H2

InChI Key

DISOUWLSIYQPLV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(S2)Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-[2,2′]bithiophenyl (3.00 g, 14.9 mmol) in 30 mL of THF at 0° C. is added n-BuLi (9.8 mL of a 1.6M solution in hexanes, 15.7 mmol) dropwise. DMF (2.30 mL, 30 mmol) is added dropwise and the resulting solution is heated at reflux for 1 hour. The solution is diluted with H2O and extracted with Et2O. The organic layer is washed with H2O and saturated NaCl solution, then dried over MgSO4, filtered and concentrated. The crude aldehyde is dissolved in 40 mL of anhydrous MeOH and sodium borohydride (0.85 g, 22.5 mmol) is added portionwise. The mixture is stirred at room temperature for 10 min, then quenched with water. The mixture is diluted with Et2O and the layers separated. The organic layer is washed with H2O, then dried over MgSO4, filtered and concentrated to yield the title compound (2.23 g, 9.66 mmol) which is used in the subsequent step without further purification. 1H NMR (CDCl3, 300 MHz) δ6.95 (d, 1H), 6.90 (m, 2H), 6.86 (d, 1H), 4.82 (s, 2H), 1.88 (bs, 1H).
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3 g
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solution
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30 mL
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hexanes
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2.3 mL
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